molecular formula C12H10BrIO4 B14268347 4-(Bromomethyl)-3-iodo-6,7-dimethoxy-2H-1-benzopyran-2-one CAS No. 139190-48-0

4-(Bromomethyl)-3-iodo-6,7-dimethoxy-2H-1-benzopyran-2-one

Cat. No.: B14268347
CAS No.: 139190-48-0
M. Wt: 425.01 g/mol
InChI Key: OSEMYBUXBKBZSY-UHFFFAOYSA-N
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Description

4-(Bromomethyl)-3-iodo-6,7-dimethoxy-2H-1-benzopyran-2-one is a complex organic compound belonging to the benzopyran family. Benzopyrans, also known as coumarins, are a class of organic compounds characterized by a benzene ring fused to a pyran ring. This particular compound is notable for its bromomethyl and iodo substituents, which confer unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Bromomethyl)-3-iodo-6,7-dimethoxy-2H-1-benzopyran-2-one typically involves multi-step organic reactions. One common method is the bromination of a precursor compound, such as 4-methyl-2-cyanobiphenyl, using bromination agents like N-bromosuccinimide (NBS) under controlled conditions . The reaction is carried out in an organic solvent, often at room temperature, and monitored using techniques like thin-layer chromatography (TLC) to ensure completion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are increasingly being adopted to minimize the environmental impact of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-(Bromomethyl)-3-iodo-6,7-dimethoxy-2H-1-benzopyran-2-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation with potassium permanganate can produce carboxylic acids .

Mechanism of Action

Properties

CAS No.

139190-48-0

Molecular Formula

C12H10BrIO4

Molecular Weight

425.01 g/mol

IUPAC Name

4-(bromomethyl)-3-iodo-6,7-dimethoxychromen-2-one

InChI

InChI=1S/C12H10BrIO4/c1-16-9-3-6-7(5-13)11(14)12(15)18-8(6)4-10(9)17-2/h3-4H,5H2,1-2H3

InChI Key

OSEMYBUXBKBZSY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C(=C(C(=O)O2)I)CBr)OC

Origin of Product

United States

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